molecular formula C6H7NO B072296 1-Methylpyrrole-2-carboxaldehyde CAS No. 1192-58-1

1-Methylpyrrole-2-carboxaldehyde

Cat. No. B072296
CAS RN: 1192-58-1
M. Wt: 109.13 g/mol
InChI Key: OUKQTRFCDKSEPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-acylpyrrole-2-carboxaldehydes, including 1-methylpyrrole derivatives, can be achieved through a "one-pot" synthesis starting from pyrrole. This method involves the formation of Vilsmeier-Haack intermediates that are acylated under Friedel-Crafts conditions, followed by hydrolytic work-up to yield the desired carboxaldehydes in good yield. This process demonstrates a versatile approach to synthesizing pyrrole derivatives efficiently (Anderson, Loader, & Foster, 1980).

Molecular Structure Analysis

The study of molecular structures, including 1-methylpyrrole-2-carboxaldehyde, often involves X-ray crystallography and computational methods to analyze conformations and intramolecular interactions. For compounds similar to 1-methylpyrrole-2-carboxaldehyde, investigations have shown how molecular structures are influenced by hydrogen bonding and other non-covalent interactions, which can significantly affect their reactivity and physical properties (Grabowski, Palusiak, Dubis, Pfitzner, & Zabel, 2007).

Chemical Reactions and Properties

1-Methylpyrrole-2-carboxaldehyde participates in various chemical reactions, including condensation and metalation reactions. Its reactivity is exemplified by its ability to be transformed into N, N'-dimethylimidazolidines, a reaction that does not require acid catalysis. These transformations underline the reactivity of the aldehyde group in heterocyclic chemistry and its potential for further functionalization (Carpenter & Chadwick, 1985).

Scientific Research Applications

  • Protection of Aldehydes : 1-Methylpyrrole-2-carboxaldehyde can be transformed into N, N'-dimethylimidazolidines, a methodology potentially valuable for protecting an aldehyde in the presence of a ketone (Carpenter & Chadwick, 1985).

  • Catalysis : Palladium-PEPPSI-NHC complexes bearing imidazolidin-2-ylidene ligand have been used as catalysts for the direct C5 mono-arylation of 1-Methylpyrrole-2-carboxaldehyde with various aryl halides (Kaloğlu, Kaloğlu, & Özdemir, 2021).

  • C-H Bond Activation : N-Heterocyclic carbene-palladium-PEPPSI complexes have been synthesized and used in the direct C5-arylation of 1-methylpyrrole-2-carboxaldehyde, showing moderate to high catalytic activities (Kaloğlu et al., 2017).

  • Synthesis of Acylpyrroles : A "one-pot" synthesis method from pyrrole to 4-acylpyrrole-2-carboxaldehydes has been developed, showcasing the utility of 1-methylpyrrole-2-carboxaldehyde in organic synthesis (Anderson, Loader, & Foster, 1980).

  • Preparation of Non-Steroidal Antiinflammatory Agents (NSAIAs) : 1-Methylpyrrole-2-carboxaldehyde has been used in the synthesis of nitrile precursors of clinically important NSAIAs like tolmetin and naproxen (Santo, Costi, Massa, & Artico, 1995).

  • Photochemical Isomerization : Studies on the photochemical isomerizations of cis-styrylpyrroles to trans isomers have included derivatives of 1-methylpyrrole-2-carboxaldehyde (Lee, Yu, & Kim, 1993).

Future Directions

While specific future directions for 1-Methylpyrrole-2-carboxaldehyde are not mentioned in the sources I have, it’s worth noting that pyrrole-2-carboxaldehyde derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . These observations indicate the importance of the Py-2-C skeleton in vivo and suggest that molecules containing this skeleton have various biological functions .

properties

IUPAC Name

1-methylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-7-4-2-3-6(7)5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKQTRFCDKSEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152338
Record name 1-Methyl-1H-pyrrole-2-carboxaldehyde
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Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear orange to dark red liquid; roasted nutty aroma
Record name 1-Methyl-1H-pyrrole-2-carboxaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2128/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

87.00 to 90.00 °C. @ 22.00 mm Hg
Record name 1-Methyl-2-pyrrolecarboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040582
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in water, Soluble (in ethanol)
Record name 1-Methyl-1H-pyrrole-2-carboxaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2128/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.012-1.018
Record name 1-Methyl-1H-pyrrole-2-carboxaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2128/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1-Methylpyrrole-2-carboxaldehyde

CAS RN

1192-58-1
Record name 1-Methyl-1H-pyrrole-2-carboxaldehyde
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Record name 1-Methyl-1H-pyrrole-2-carboxaldehyde
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Record name 1-Methyl-1H-pyrrole-2-carboxaldehyde
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Record name 1-methylpyrrole-2-carbaldehyde
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Record name 1-METHYL-1H-PYRROLE-2-CARBOXALDEHYDE
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Record name 1-Methyl-2-pyrrolecarboxaldehyde
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
RL Hinman, S Theodoropulos - The Journal of Organic Chemistry, 1963 - ACS Publications
… 1methylpyrrole-2-carboxaldehyde was d ssolved in a solution of 10 g. of sodium hydroxide in 300 ml. of water, and 20 g.of potassium permanganate was added in three portions to the …
Number of citations: 11 pubs.acs.org
M Kaloğlu, N Kaloğlu, İ Özdemir - Catalysis Letters, 2021 - Springer
… The coupling of 1-methylpyrrole-2-carboxaldehyde with electron-poor aryl bromide such as … The reaction of 1-methylpyrrole-2-carboxaldehyde with 4-bromobenzotrifluoride gave the 5-(…
Number of citations: 8 link.springer.com
JA de Groot, J Lugtenburg - Recueil des Travaux Chimiques …, 1982 - Wiley Online Library
… of 1,3,4‐trimethyl‐1,5‐dihydro‐2H‐pyrrol‐2‐one, prepared in high yield from 3,4‐dimethylpyrrole, with pyrrole‐2‐carboxaldehyde and 1‐methylpyrrole‐2‐carboxaldehyde gives a …
Number of citations: 7 onlinelibrary.wiley.com
J Gros, V Lavigne, F Thibaud… - Journal of agricultural …, 2017 - ACS Publications
… of 1-ethylpyrrole-2-carboxaldehyde, 1-methylpyrrole-2-carboxaldehyde, and 2-acetyl-1H-… with oak wood allowed the detection of 1-methylpyrrole-2-carboxaldehyde and 1H-pyrrole-2-…
Number of citations: 15 pubs.acs.org
GA Cordell - The Journal of Organic Chemistry, 1975 - ACS Publications
Following the confirmation that both 2-chloropyrrole (1.) and 2-bromopyrrole (2) were unstable species, a num-ber of 1-alkyl-and C-alkyl-2-halopyrroles were synthesized to investigate …
Number of citations: 85 pubs.acs.org
N Kaloğlu, M Kaloğlu, MN Tahir, C Arıcı… - Journal of …, 2018 - Elsevier
… in the direct C5-arylation of 1-methylpyrrole-2-carboxaldehyde by aryl halides. These … selectively at the C5-position of 1-methylpyrrole-2-carboxaldehyde. Both electron-donating and …
Number of citations: 48 www.sciencedirect.com
RA Jones, G Quintanilla-Lopez, SAN Taheri, MM Hania - ARKIVOC, 2000 - arkat-usa.org
… was added to a stirred solution of 4-acetyl-1-methylpyrrole-2-carboxaldehyde (0.76 g, 5 mmol) in benzene (20 mL) and the mixture was heated under reflux for 2 h in the presence of 4A …
Number of citations: 6 www.arkat-usa.org
RD Santo, R Costi, S Massa, M Artico - Synthetic communications, 1995 - Taylor & Francis
… of 1-methylpyrrole-2-acetonitrile, 1-methyl-5-(4-methylbenzoyl) pyrrole-2-acetonitrile and 2-(6-methoxy-2-naphthyl)propionitrile by treatment of 1-methylpyrrole-2-carboxaldehyde, 1-…
Number of citations: 7 www.tandfonline.com
GR Jurch Jr, JH Tatum - Carbohydrate Research, 1970 - Elsevier
… 5-Hydroxymethyl-1-methylpyrrole-2-carboxaldehyde (5) was synthesized from 5-hydroxymethyl-2-furaldehyde and methylamine to confirm its identity (see experimental section). Kato8 …
Number of citations: 71 www.sciencedirect.com
M Kaloğlu, N Kaloğlu, İ Özdemir - ChemistrySelect, 2018 - Wiley Online Library
… The application of these complexes in the direct C−H bond arylation of the C2-blocked pyrrole derivative 1-methylpyrrole-2-carboxaldehyde with aryl halides is described in this work. …

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